Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate
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Overview
Description
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is a complex organic compound with a molecular formula of C30H33NO7 and an average mass of 519.586 Da . This compound is part of the isoquinoline family, which is known for its significant biological activity and wide range of physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves multiple steps. One of the key starting materials is { [4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine . This compound undergoes a series of reactions, including the Bischler–Napieralski reaction, to form the tetrahydroisoquinoline core . The final step involves the esterification of the benzoate group to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a simpler hydrocarbon .
Scientific Research Applications
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various receptors and enzymes, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives, such as:
- 6,7-Dimethoxy-2-phenethylchromone
- Ethyl 6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxylate
Uniqueness
Ethyl 4-{[6,7-dimethoxy-2-(2-phenoxypropanoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C30H33NO7 |
---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-(2-phenoxypropanoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C30H33NO7/c1-5-36-30(33)21-11-13-23(14-12-21)37-19-26-25-18-28(35-4)27(34-3)17-22(25)15-16-31(26)29(32)20(2)38-24-9-7-6-8-10-24/h6-14,17-18,20,26H,5,15-16,19H2,1-4H3 |
InChI Key |
WCKQVYNSKUMBGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C(C)OC4=CC=CC=C4)OC)OC |
Origin of Product |
United States |
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